NMR spectral data for Di-Boc-DL-cystathionine
NMR spectral data for Di-Boc-DL-cystathionine
An In-Depth Technical Guide to the NMR Spectral Analysis of Di-Boc-DL-Cystathionine
Abstract
This guide provides a comprehensive technical overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of Di-Boc-DL-cystathionine. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It establishes a self-validating workflow for structural confirmation, grounded in first principles of NMR spectroscopy. We will detail the experimental protocols for 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR, present a thorough interpretation of the spectral data with assignments based on authoritative sources, and discuss the critical importance of this characterization in the context of synthetic chemistry and pharmaceutical research. The methodologies and interpretations herein are designed to ensure the highest degree of scientific integrity and experimental reproducibility.
Introduction: The Synthetic Challenge and the Analytical Imperative
Di-Boc-DL-cystathionine is a non-proteinogenic amino acid derivative that serves as a crucial building block in medicinal chemistry and biochemical research. As a protected form of cystathionine, it is an intermediate in the synthesis of complex peptides and enzyme inhibitors targeting the transsulfuration pathway[1][2]. The cystathionine core is implicated in various metabolic processes, making its analogs valuable probes for studying enzyme function and developing novel therapeutics[3][4].
The molecule possesses two chiral centers, two N-Boc protecting groups, two carboxylic acid moieties, and a flexible thioether linkage. This structural complexity necessitates an unambiguous analytical method to confirm its identity and purity before its use in multi-step syntheses. Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent technique for this purpose, offering non-destructive, detailed structural elucidation in solution[5]. This guide provides the definitive NMR framework for verifying the structure of Di-Boc-DL-cystathionine.
The NMR Verification Workflow: A Self-Validating Approach
To ensure absolute confidence in the material's structure, a multi-dimensional NMR approach is not just recommended; it is essential. The workflow is designed as a closed-loop system where each experiment validates the hypothesis of the previous one.
Experimental Protocol: Foundational Data Acquisition
The quality of NMR data is fundamentally dependent on meticulous sample preparation and appropriate acquisition parameters.
Step-by-Step Sample Preparation and Acquisition:
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Sample Preparation:
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Accurately weigh approximately 10-15 mg of the Di-Boc-DL-cystathionine sample.
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Dissolve the sample in 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is preferred as its polarity aids in dissolving the analyte and its residual water peak does not typically obscure key signals. Importantly, it allows for the observation of exchangeable protons (N-H and COOH).
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Transfer the solution to a clean, dry 5 mm NMR tube.
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Instrument & Calibration:
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All spectra should be acquired on a high-field NMR spectrometer (≥400 MHz) to ensure adequate signal dispersion[6].
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Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm; δC = 39.52 ppm).
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1D ¹H NMR Acquisition:
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Purpose: To identify all proton environments and their relative populations.
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Typical Parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 2 seconds[6].
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1D ¹³C{¹H} NMR Acquisition:
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Purpose: To identify all unique carbon environments.
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Typical Parameters: 1024-4096 scans, spectral width of 200-250 ppm, relaxation delay of 2-5 seconds[6].
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2D ¹H-¹H COSY Acquisition:
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Purpose: To identify scalar-coupled protons (typically through 2-3 bonds), revealing the connectivity within individual spin systems[7].
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Typical Parameters: Gradient-enhanced (gCOSY) experiment, 256-512 increments in the indirect dimension, 8-16 scans per increment.
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2D ¹H-¹³C HSQC Acquisition:
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Purpose: To correlate protons directly to their attached carbons, confirming C-H assignments[8].
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Typical Parameters: Gradient-enhanced (gHSQC) experiment, 128-256 increments in the indirect dimension, 16-64 scans per increment.
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Workflow Visualization
The logical flow from initial observation to final structural confirmation is a critical component of a self-validating methodology.
Caption: NMR characterization workflow for Di-Boc-DL-cystathionine.
Spectral Data Interpretation and Structural Assignment
The following data represents a typical, or expected, NMR spectrum for Di-Boc-DL-cystathionine in DMSO-d₆. Actual chemical shifts may vary slightly based on concentration and instrument conditions[9]. The assignments are derived from foundational data on protected amino acids and cystathionine derivatives[6][10][11][12].
Expected ¹H NMR Spectral Data
| Assignment | Label | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| tert-Butyl Protons | H1, H1' | ~1.40 | Singlet | 18H |
| β-Protons (Homocysteine) | H5 | ~2.1 - 2.3 | Multiplet | 2H |
| γ-Protons (Homocysteine) | H6 | ~2.7 - 2.9 | Multiplet | 2H |
| β-Protons (Cysteine) | H3 | ~2.9 - 3.1 | Multiplet | 2H |
| α-Proton (Homocysteine) | H4 | ~4.1 - 4.3 | Multiplet | 1H |
| α-Proton (Cysteine) | H2 | ~4.2 - 4.4 | Multiplet | 1H |
| Amide Protons | NH, NH' | ~7.0 - 7.5 | Broad Doublet | 2H |
| Carboxylic Acid Protons | COOH | ~12.5 | Very Broad Singlet | 2H |
Expected ¹³C NMR Spectral Data
| Assignment | Label | Expected Chemical Shift (δ, ppm) |
| tert-Butyl Carbons | C1, C1' | ~28.2 |
| γ-Carbon (Homocysteine) | C6 | ~30.5 |
| β-Carbon (Homocysteine) | C5 | ~31.0 |
| β-Carbon (Cysteine) | C3 | ~34.0 |
| α-Carbon (Cysteine) | C2 | ~53.5 |
| α-Carbon (Homocysteine) | C4 | ~54.0 |
| Quaternary Boc Carbons | C(CH₃)₃ | ~78.5 |
| Carbonyl (Boc) | C=O (Boc) | ~155.5 |
| Carbonyl (Carboxylic Acid) | COOH | ~172.5 |
In-Depth Spectral Analysis
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Boc Protecting Groups (H1/C1, H1'/C1'): The most prominent signal in the ¹H NMR spectrum is a large singlet at approximately 1.40 ppm, integrating to 18 protons. This is the hallmark of the two equivalent tert-butyl groups of the Boc protectors[13]. The corresponding ¹³C signals appear around 28.2 ppm for the methyl carbons and 78.5 ppm for the quaternary carbons, confirming the presence of the protecting groups[6].
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Aliphatic Backbone (H2-H6, C2-C6): The core cystathionine structure gives rise to a series of multiplets in the ¹H spectrum between ~2.1 and ~4.4 ppm. Due to the presence of two distinct amino acid residues linked by sulfur, the signals can be complex.
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The protons on carbons adjacent to the sulfur atom (H3 and H6) are expected to be in the ~2.7-3.1 ppm range.
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The α-protons (H2 and H4) are shifted downfield (~4.1-4.4 ppm) due to the deshielding effects of the adjacent nitrogen and carboxyl groups.
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The presence of the DL-diastereomeric mixture may lead to some signal broadening or the appearance of closely spaced multiplets for the backbone protons and carbons, as they exist in slightly different chemical environments.
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Amide and Carboxylic Protons (NH, COOH): In DMSO-d₆, the amide (NH) protons of the Boc-carbamate are observable as broad doublets around 7.0-7.5 ppm, showing coupling to their respective α-protons. The highly acidic carboxylic acid protons appear as a very broad singlet far downfield, typically above 12 ppm.
Structural Confirmation with 2D NMR
While 1D NMR provides the initial evidence, 2D correlation experiments are required for unambiguous assignment.
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¹H-¹H COSY Analysis: The COSY spectrum reveals the proton connectivity. Key expected correlations include:
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A cross-peak between the NH proton and the α-proton (H2 or H4) of its respective residue.
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A cross-peak between the α-proton (H2) and the β-protons (H3) of the cysteine moiety.
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A chain of correlations from the α-proton (H4) to the β-protons (H5) and from H5 to the γ-protons (H6) of the homocysteine moiety.
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¹H-¹³C HSQC Analysis: The HSQC spectrum definitively links each proton to its directly attached carbon, validating the assignments made in the 1D spectra. For example, the proton signal at ~4.2-4.4 ppm will show a correlation to the carbon signal at ~53.5-54.0 ppm, confirming the α-CH units.
Caption: Key expected ¹H-¹H COSY correlations in Di-Boc-DL-cystathionine.
Field Insights for Researchers and Drug Development Professionals
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Quality Control Imperative: For any multi-step synthesis, verifying the structure of key intermediates like Di-Boc-DL-cystathionine is paramount. An unconfirmed structure or the presence of impurities (e.g., residual starting materials, over-reacted species) can lead to failed subsequent steps, costing significant time and resources.
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Reaction Monitoring: ¹H NMR can be used to monitor the progress of the Boc-protection reaction. The disappearance of the starting amine signals and the appearance of the characteristic 18H singlet for the Boc groups provide a clear indication of reaction completion[13].
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Stability Assessment: The Boc group is known to be labile under acidic conditions[14][15][]. The NMR data presented here serves as a baseline reference. Any deviation from this spectrum during storage or in subsequent reaction steps (before intended deprotection) could indicate premature cleavage of the protecting group, which would be immediately evident by the reduction or disappearance of the ~1.40 ppm singlet.
Conclusion
The comprehensive NMR analysis outlined in this guide, employing a combination of 1D and 2D spectroscopic techniques, provides a robust and self-validating methodology for the structural confirmation of Di-Boc-DL-cystathionine. The detailed protocols and interpretation of expected spectral data serve as an authoritative resource for scientists engaged in peptide synthesis, medicinal chemistry, and metabolic research. By adhering to this analytical framework, researchers can ensure the chemical integrity of this vital synthetic intermediate, thereby enhancing the reliability and success of their scientific endeavors.
Sources
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- 8. Analysis of Proteinogenic Amino Acid and Starch Labeling by 2D NMR | Springer Nature Experiments [experiments.springernature.com]
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- 10. tandfonline.com [tandfonline.com]
- 11. In vivo 1H MRS detection of cystathionine in human brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. L-Cystathionine | C7H14N2O4S | CID 439258 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 14. Solvent-Free Mechanochemical Deprotection of N-Boc Group [scirp.org]
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